Fluorescein dilaurate

描述

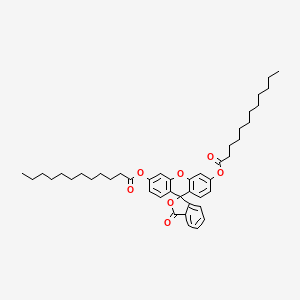

Fluorescein dilaurate: is an organic compound known for its fluorescent properties. It is a derivative of fluorescein, where two lauric acid molecules are esterified to the hydroxyl groups of fluorescein. This compound appears as a yellow to orange solid and is soluble in organic solvents but has low solubility in water . It is widely used in various scientific fields due to its excellent fluorescent characteristics.

准备方法

Synthetic Routes and Reaction Conditions: : Fluorescein dilaurate is synthesized through the esterification of fluorescein with lauric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: : In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: : Fluorescein dilaurate primarily undergoes hydrolysis reactions, where the ester bonds are cleaved to yield fluorescein and lauric acid. This reaction is catalyzed by esterases and lipases, making it a useful substrate in enzymatic assays .

Common Reagents and Conditions

Hydrolysis: Catalyzed by esterases or lipases, typically in a buffered aqueous solution.

Esterification: Involves lauric acid, dehydrating agents like DCC, and organic solvents such as dichloromethane.

Major Products

Hydrolysis: Fluorescein and lauric acid.

Esterification: this compound.

科学研究应用

Biochemical Applications

Fluorogenic Substrate for Esterases and Lipases

- Fluorescein dilaurate serves as a high-quality fluorogenic substrate for the detection of esterase and lipase activities in biological samples. When hydrolyzed by these enzymes, this compound releases fluorescein, which can be quantified through fluorescence measurements.

- Spectral Data : The excitation and emission wavelengths are approximately nm and nm respectively, making it suitable for use in various fluorescence-based assays .

Medical Diagnostics

Pancreatic Function Testing

- The this compound test is employed as a non-invasive method to assess exocrine pancreatic function. The test involves the ingestion of this compound, which is then metabolized by pancreatic enzymes. The amount of fluorescein excreted in urine is measured to evaluate pancreatic function.

- A study involving healthy volunteers indicated that the mean maximum concentration (Cmax) of fluorescein from this compound was significantly lower than that from standard fluorescein sodium, with bioavailability reported at 56% . This highlights the compound's utility in clinical settings for diagnosing conditions such as chronic pancreatitis.

Case Studies

Cystic Fibrosis Research

- In a study conducted on children with cystic fibrosis, the this compound test was utilized to evaluate pancreatic exocrine function. Results indicated that this test could effectively differentiate between normal and impaired pancreatic function in affected individuals .

Comparison with Other Tests

- A prospective comparison of the this compound test with the secretin-cholecystokinin test demonstrated its potential as an alternative screening tool for pancreatic diseases. While further validation is required, initial findings suggest comparable effectiveness .

Potential Applications in Drug Development

Fluorescent Labeling

- This compound can also be utilized in drug development as a fluorescent label for tracking drug delivery mechanisms within biological systems. Its ability to provide real-time feedback on cellular uptake and distribution makes it valuable for pharmaceutical research.

Immunological Studies

- The compound's fluorescent properties allow it to be used in immunological assays to visualize interactions between antibodies and antigens, aiding in the development of targeted therapies.

作用机制

The mechanism of action of fluorescein dilaurate involves its hydrolysis by esterases or lipases, resulting in the release of fluorescein. The released fluorescein exhibits strong fluorescence, which can be detected and measured. This property makes it an excellent substrate for enzymatic assays, allowing researchers to study enzyme activity and kinetics .

相似化合物的比较

Similar Compounds

Fluorescein diacetate: Another ester derivative of fluorescein, used similarly in enzymatic assays.

Fluorescein dibutyrate: Used in similar applications but with different ester chains, affecting its solubility and reactivity.

Uniqueness: : Fluorescein dilaurate is unique due to its specific ester chains (lauric acid), which influence its solubility and interaction with enzymes. This makes it particularly suitable for certain enzymatic assays where other derivatives might not perform as effectively .

生物活性

Fluorescein dilaurate (FDL) is an ester derivative of fluorescein, primarily studied for its biological activity and applications in clinical diagnostics, especially concerning pancreatic function. This article explores the pharmacokinetics, enzymatic activity, and clinical relevance of FDL, supported by research findings and case studies.

1. Pharmacokinetics of this compound

This compound undergoes hydrolysis to release fluorescein and lauric acid, which can be quantitatively measured to assess pancreatic enzyme activity. Studies have shown that the bioavailability of fluorescein from FDL is approximately 56% , significantly lower than that of orally administered fluorescein sodium, which has a bioavailability of 99% . The pharmacokinetic parameters for FDL include:

- Cmax : 1.8 µg/ml

- tmax : 270 minutes

- Half-life (t1/2) : 246 minutes

These parameters indicate a slower absorption rate compared to fluorescein sodium, which demonstrates a Cmax of 3.5 µg/ml and a tmax of 120 minutes .

2.1 Pancreatic Function Testing

The this compound test serves as an indirect measure of pancreatic function by evaluating the renal excretion of fluorescein liberated from the ester by pancreatic enzymes. A study involving nine healthy volunteers indicated that the test's reproducibility was moderate, with a coefficient of variation around 35% . The test results are expressed as a test/control (T/C) ratio, comparing the amount of fluorescein excreted from FDL against a control substance.

2.2 Substrate for Lipase Activity

Research indicates that this compound is a superior substrate for lipase assays compared to other fluorescein esters such as fluorescein dibutyrate. This property allows for effective monitoring of lipase activity in various biological samples, making it valuable in both clinical and research settings .

3.1 Clinical Relevance in Diagnosing Pancreatic Disorders

A retrospective study involving 370 patients assessed the relationship between urine volume and fluorescein excretion during the FDL test. The findings suggested that adequate urine flow is crucial for accurate measurement, as increased urine volume correlates with enhanced fluorescein clearance .

3.2 Hydrolytic Properties in Biodegradable Polymers

This compound has been embedded in polyester matrices to monitor enzymatic hydrolysis rates in biodegradable polymers. This innovative approach leverages FDL's fluorescent properties to provide real-time analysis of polymer degradation, highlighting its utility beyond clinical diagnostics into material science .

4. Summary Table: Key Characteristics of this compound

| Parameter | This compound | Fluorescein Sodium |

|---|---|---|

| Bioavailability | 56% | 99% |

| Cmax (µg/ml) | 1.8 | 3.5 |

| Tmax (minutes) | 270 | 120 |

| Half-life (minutes) | 246 | 267 |

属性

IUPAC Name |

(6'-dodecanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56O7/c1-3-5-7-9-11-13-15-17-19-25-41(45)48-33-27-29-37-39(31-33)50-40-32-34(49-42(46)26-20-18-16-14-12-10-8-6-4-2)28-30-38(40)44(37)36-24-22-21-23-35(36)43(47)51-44/h21-24,27-32H,3-20,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTRGBGGRICZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCCCCCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223348 | |

| Record name | Fluorescein dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7308-90-9 | |

| Record name | 1,1′-(3-Oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) didodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7308-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007308909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCEIN DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U41013O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fluorescein dilaurate work as a diagnostic tool?

A1: this compound itself doesn't have a therapeutic target. Instead, it acts as a substrate for pancreatic cholesterol ester hydrolase (also known as pancreatic esterase). [] When ingested, this enzyme, if present in sufficient quantities, cleaves the this compound molecule, releasing fluorescein. [] This liberated fluorescein is then absorbed from the gut and excreted in the urine, where it can be measured. []

Q2: What do low levels of urinary fluorescein indicate?

A2: Low levels of urinary fluorescein after this compound ingestion indicate insufficient pancreatic cholesterol ester hydrolase activity. [, ] This enzyme is crucial for fat digestion, and its deficiency signifies exocrine pancreatic insufficiency.

Q3: Is the this compound test suitable for monitoring the effectiveness of pancreatic enzyme replacement therapy (PERT)?

A3: Unfortunately, no. Studies have shown that commercially available PERTs do not significantly increase urinary fluorescein excretion during the test. [] This suggests that the supplemental enzymes lack sufficient cholesterol ester hydrolase activity to impact the test results.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. For precise information, it's recommended to consult chemical databases or the compound's manufacturer.

Q5: How stable is this compound under various conditions?

A5: The provided abstracts primarily focus on the diagnostic application of this compound and don't delve into its stability under various conditions. Specific stability data would require further research and analysis.

Q6: Does this compound have any catalytic properties?

A6: this compound itself is not known to possess catalytic properties. Its utility stems from its role as a substrate for the enzymatic activity of pancreatic cholesterol ester hydrolase.

Q7: Have there been any computational studies on this compound?

A7: The provided abstracts do not mention any computational studies on this compound. Given its relatively straightforward application as an enzymatic substrate, sophisticated computational modeling might not be a primary research focus for this compound.

Q8: How is fluorescein absorbed and excreted after the cleavage of this compound?

A10: Following the enzymatic cleavage of this compound, the released fluorescein undergoes intestinal absorption. [] It's then subject to hepatic extraction and enters enterohepatic circulation through the bile. [] While fluorescein concentrations might be higher in bile, it's primarily cleared through urinary excretion within 24 hours. []

Q9: Does urine flow rate affect fluorescein excretion during the test?

A11: Yes, adequate urine flow is crucial for accurate test results. Fluorescein excretion shows a direct relationship with urine volume – higher urine flow leads to increased fluorescein excretion. [] Maintaining consistent hydration during the test is essential for reliable interpretation.

Q10: Can the this compound test be used in infants and children?

A13: Yes, with modifications. The test has been adapted for use in infants and children by reducing the dosage and volume of liquid administered. [, , ] Specific adaptations, like using spot urine samples and adjusting the fluorescein-to-mannitol ratio, have been explored to simplify the procedure in younger populations. [, ]

Q11: Are there any known toxicological concerns regarding this compound?

A11: The provided research focuses on the diagnostic application of this compound and does not extensively cover its toxicological profile. While generally considered safe for its intended use, more comprehensive toxicological studies might be needed to fully assess potential long-term effects.

Q12: What are some alternative tests for assessing pancreatic function?

A12: Several alternative tests exist, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。